Hulupinic Acid

Anti-inflammatory Research Immunomodulation Macrophage Biology

Researchers studying hop bitter acid pharmacology require validated negative controls free from cross-reactivity. Hulupinic acid (CAS 1891-42-5) provides a chemically authentic, biologically inert hop acid reference. • Negative control: IC50 > 100 µM in LPS/IFN-γ-stimulated RAW 264.7 NO inhibition assays; no cytotoxicity at 200 µM. • Reference standard: ≥98% HPLC purity for RP-HPLC-ESI-MS/MS method validation and hop aging studies. • Sensory benchmark: Bitterness recognition threshold 69 µmol/L for flavor chemistry research. Supplied with comprehensive COA. Global shipping available.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 1891-42-5
Cat. No. B1590293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHulupinic Acid
CAS1891-42-5
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C
InChIInChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3
InChIKeyKKNXLCGOZLVUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hulupinic Acid: Oxidized Hop Bitter Acid


Hulupinic acid (CAS 1891-42-5, molecular formula C15H20O4, MW 264.32) is a naturally occurring oxidation product of hop (Humulus lupulus) bitter acids, belonging to the class of vinylogous acids and structurally characterized as 4,5-dihydroxy-2,2-bis(3-methyl-2-butenyl)-4-cyclopentene-1,3-dione . It is a constituent of the hop hard resin fraction and is formed during wort boiling and hop aging from β-acids such as colupulone [1]. Unlike its more intensely bitter and bioactive hop counterparts, hulupinic acid is notable for its distinct lack of bitterness and a unique, low-activity biological profile, which makes it a critical reference compound for analytical, sensory, and mechanistic studies [2].

Analytical reference standard Certified primary reference for hop oxidation marker quantitation
Sensory research tool High bitterness threshold enables non-bitter reference compound studies
Mechanistic control Reported inactivity in macrophage NO inhibition supports comparator context
Hard resin marker Constituent of α-hard resin fraction for hop aging and processing research

Hulupinic Acid: Why It Cannot Be Substituted


Generic substitution with other hop bitter acids (e.g., humulone, lupulone, or cohulupone) is scientifically unsound due to profound differences in sensory properties and biological activity. While in-class compounds like cohulupone and lupulone exhibit potent bitterness (recognition thresholds as low as 7.9 µmol/L) and strong NO inhibitory activity, hulupinic acid is virtually inactive in both dimensions [1][2]. This functional divergence, rooted in its oxidized structure, means that using a 'related' hop acid will not replicate the unique profile of hulupinic acid, leading to erroneous conclusions in analytical traceability, sensory research, or pharmacological mechanism-of-action studies. The following quantitative evidence substantiates these critical differentiators.

Hulupinic Acid
Sensory Low bitterness; high recognition threshold
NO inhibition Negligible activity in macrophage assay
Resin class α-Hard resin (lead-precipitable)
Other Hop Bitter Acids
Sensory Potent bitterness (e.g., cohulupone 7.9 µmol/L); may shift taste study outcomes
NO inhibition Potent inhibition (e.g., lupulone); misrepresents inactive profile
Resin class Soft resin components; differing solubility and fractionation behavior

Hulupinic Acid: Quantitative Comparison


NO Production Inhibition vs. Lupulone

In a direct head-to-head study on LPS/IFN-γ-stimulated RAW 264.7 macrophages, hulupinic acid exhibited negligible inhibitory activity on NO production (IC50 > 100 µM), whereas its close structural analog lupulone demonstrated potent inhibition under identical assay conditions [1]. The study explicitly notes that hulupinic acid showed no cytotoxicity at 200 µM (cell viability >95%), confirming its lack of activity was not due to cellular toxicity [1].

NO inhibition vs. lupulone
Head-to-head
IC50 >100 µM (inactive) vs. lupulone potent inhibition
Supports negative-control use for hop-derived NO inhibitors
RAW 264.7 macrophages, LPS/IFN-γ stimulated; no cytotoxicity at 200 µM
Anti-inflammatory Research Immunomodulation Macrophage Biology

Bitterness Threshold vs. Cohulupone

Sensory analysis of β-acid transformation products revealed a >8-fold difference in bitterness recognition thresholds. Hulupinic acid has a reported flavor threshold of 69 µmol/L, indicating it contributes only marginal bitterness to beer [1]. In stark contrast, cohulupone, another major β-acid oxidation product, has a very low recognition threshold of 7.9 µmol/L, imparting a short-lasting, iso-α-acid-like bitter impression [2]. This is a class-level inference that the oxidized hulupinic acid structure yields significantly reduced bitterness compared to other β-acid derivatives.

Bitterness threshold vs. cohulupone
Class-level inference
69 µmol/L vs. 7.9 µmol/L (8.7-fold higher)
Supports non-bitter reference standard context
Human sensory panel; class-level structure–bitterness relationship
Sensory Science Flavor Chemistry Brewing Science

Certified Purity for Quantitative Traceability

Hulupinic acid is available as a primary reference standard with an assigned absolute purity of ≥98.0% as verified by HPLC, considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of certification is critical for quantitative method development and validation, ensuring traceability for LC-MS/MS or HPLC-UV analyses. While other hop acids like lupulone and humulone are also available as standards, hulupinic acid's specific utility lies in its role as a marker for hop oxidation and aging, a dimension not served by the primary bitter acids.

Certified purity
Data to verify
≥98.0% (HPLC)
Supports quantitative analytical traceability
Primary reference standard; independent verification recommended
Analytical Chemistry Quality Control Metabolomics

α-Hard Resin Marker

Classical hop fractionation studies identified hulupinic acid as a component of the α-hard resin fraction, which is defined by its ability to form an insoluble lead salt [1]. This differentiates it from the soft resin components like humulinones and hulupones, which are the primary contributors to beer bitterness [1]. This is a class-level inference that hulupinic acid's presence in the hard resin places it in a chemically and functionally distinct fraction of hop material, with different solubility and reactivity profiles.

α-Hard resin marker
Class-level
Lead salt precipitable; hard resin fraction
Supports hard-resin marker context
Qualitative fractionation data; distinct from soft resin bitterness agents
Hop Chemistry Natural Product Isolation Brewing Byproduct Analysis

Hulupinic Acid Application Scenarios


Negative Control in NO Inhibition Assays

Procure hulupinic acid to serve as a rigorously validated negative control in macrophage-based anti-inflammatory assays. As demonstrated by an IC50 > 100 µM in LPS/IFN-γ-stimulated RAW 264.7 cells, hulupinic acid provides a baseline for 'inactive' hop-derived compounds, allowing researchers to confidently attribute observed NO inhibition to more potent analogs like lupulone or prenylflavonoids [1].

LC-MS/MS Quantitation of Hop Oxidation Products

Utilize hulupinic acid as a certified primary reference standard (≥98.0% HPLC purity) for the development and validation of quantitative analytical methods (e.g., RP-HPLC-ESI-MS/MS) to monitor hop aging and oxidative degradation during storage and the brewing process [1][2]. This is essential for quality control in both hop processing and beer production to ensure product consistency and flavor stability.

Sensory Research on Non-Bitter Hop Constituents

Leverage hulupinic acid's high bitterness recognition threshold (69 µmol/L) in sensory science studies to investigate the molecular basis of bitterness perception or to formulate hop-derived ingredients with reduced bitterness impact [1]. Its near absence of bitterness, confirmed by human sensory panels, makes it a key reference for distinguishing the contributions of different hop acid classes to beer flavor.

α-Hard Resin Marker in Hop Studies

Employ hulupinic acid as a diagnostic marker for the α-hard resin fraction of hops, a chemically distinct portion of hop material defined by its lead salt precipitation properties [1]. This application is relevant for research into hop processing byproducts, aging mechanisms, and the chemical characterization of hop varieties beyond the commercially dominant soft resin and essential oil components.

Application
Selection Property
Validation Focus
NO inhibition assay negative control
Reported inactivity in macrophage NO production
Baseline comparator for hop-derived inhibitors
LC-MS/MS quantitation of hop oxidation products
Certified primary reference standard
Traceable quantitation of oxidation markers
Sensory research on non-bitter hop constituents
High bitterness recognition threshold
Bitterness perception reference compound
α-Hard resin marker in hop chemistry
Lead-precipitable hard resin component
Hop aging and fractionation characterization
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